4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with pyridine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form pyridine-4-carbonyl chloride.
Nucleophilic Substitution: The pyridine-4-carbonyl chloride is then reacted with 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, including metal-organic frameworks (MOFs) for catalysis and gas storage.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridine-4-carbonyl)piperazine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
1-(2-Trifluoromethylpyridin-4-yl)piperazine: Similar structure but without the pyridine-4-carbonyl group.
Uniqueness
The presence of both the pyridine-4-carbonyl and 2-(trifluoromethyl)pyridin-4-yl groups in 4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one imparts unique properties, such as enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)13-9-12(3-6-21-13)23-8-7-22(10-14(23)24)15(25)11-1-4-20-5-2-11/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHUPEHJEGXXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=NC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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